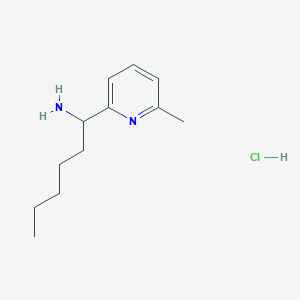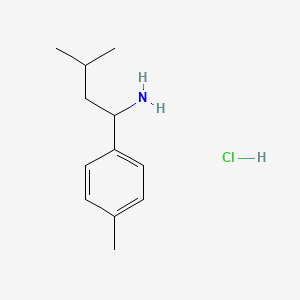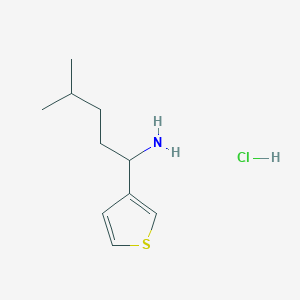
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride
描述
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is a synthetic compound that features a piperidine ring, a thiophene ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cyclization reactions involving sulfur-containing precursors.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its piperidine and thiophene moieties.
Pharmacology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-(piperidin-4-yl)thiophene-2-carboxamide: Similar structure but without the propyl group.
Uniqueness
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is unique due to the presence of both piperidine and thiophene rings, which confer distinct chemical and biological properties. The propyl group further enhances its lipophilicity and potential interactions with biological targets .
属性
IUPAC Name |
N-piperidin-4-yl-N-propylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12;/h3-4,10-11,14H,2,5-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINSVYLHQXYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
